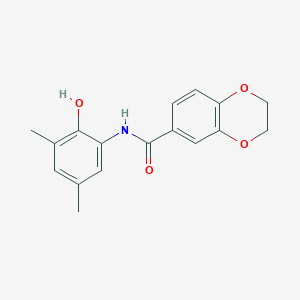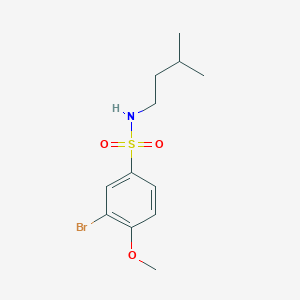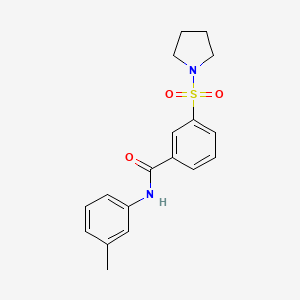
dimethyl 5-(isonicotinoylamino)-3-methyl-2,4-thiophenedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-(isonicotinoylamino)-3-methyl-2,4-thiophenedicarboxylate, also known as DMTD, is a small molecule that has been gaining attention in the field of medicinal chemistry due to its potential therapeutic applications. DMTD is a thiophene derivative that has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of dimethyl 5-(isonicotinoylamino)-3-methyl-2,4-thiophenedicarboxylate is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the production of reactive oxygen species (ROS) and by modulating the activity of various enzymes and signaling pathways. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 5-(isonicotinoylamino)-3-methyl-2,4-thiophenedicarboxylate has several advantages for lab experiments. It is a small molecule that can be easily synthesized in large quantities. It has also been shown to have low toxicity and high stability in biological systems. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, this compound has a short half-life, which can limit its efficacy in some applications.
Zukünftige Richtungen
There are several future directions for the research on dimethyl 5-(isonicotinoylamino)-3-methyl-2,4-thiophenedicarboxylate. One direction is to further elucidate the mechanism of action of this compound. This will help to better understand how this compound exerts its therapeutic effects and may lead to the development of more effective analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. This will help to optimize the dosing and administration of this compound for various applications. Finally, future research could focus on the development of this compound-based therapeutics for the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Conclusion:
In conclusion, this compound is a small molecule that has shown promising results in various scientific studies. It has potential therapeutic applications in the treatment of cancer, neurodegenerative disorders, and infectious diseases. The synthesis method has been optimized to yield high purity and yield of this compound. The mechanism of action of this compound is not fully understood, but it has been shown to inhibit the production of ROS and to modulate various enzymes and signaling pathways. This compound has several advantages for lab experiments, but it also has some limitations. Future research could focus on elucidating the mechanism of action, studying the pharmacokinetics and pharmacodynamics, and developing this compound-based therapeutics for various diseases.
Synthesemethoden
Dimethyl 5-(isonicotinoylamino)-3-methyl-2,4-thiophenedicarboxylate can be synthesized through a multistep reaction from commercially available starting materials. The synthesis involves the condensation of isonicotinic acid with methyl acrylate, followed by cyclization with thionyl chloride and sodium azide. The final step involves the reaction of the resulting intermediate with dimethyl sulfate. The synthesis method has been optimized to yield high purity and yield of this compound.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-(isonicotinoylamino)-3-methyl-2,4-thiophenedicarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anticancer, and antimicrobial properties. This compound has been tested on various cell lines and animal models, and the results have been promising. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
dimethyl 3-methyl-5-(pyridine-4-carbonylamino)thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-8-10(14(19)21-2)13(23-11(8)15(20)22-3)17-12(18)9-4-6-16-7-5-9/h4-7H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSHNFJPDPRSAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=NC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5783310.png)



![2-[4-(1-pyrrolidinyl)-2-quinazolinyl]phenol](/img/structure/B5783360.png)
![N'-[(5-bromo-2-furoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5783367.png)


![1-[2-(4-bromo-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5783383.png)
![ethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5783389.png)
![methyl 3-{[(benzylthio)acetyl]amino}-4-chlorobenzoate](/img/structure/B5783398.png)

![methyl 2-[(4-tert-butylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5783407.png)